2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene
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Overview
Description
Preparation Methods
The synthesis of 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene involves several steps. One common method includes the reaction of 3-methyl-1-benzothiophene with an azidoethylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Chemical Reactions Analysis
2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene undergoes various types of chemical reactions, including:
Scientific Research Applications
2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene involves its reactivity as an azide. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper(I) ions and are widely used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
Comparison with Similar Compounds
2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene can be compared with other azide-containing compounds, such as:
2-azidoethanol: A simpler azide compound used in various organic synthesis reactions.
3-azidopropylamine: Another azide compound with applications in bioconjugation and material science.
4-azidobutyric acid: Used in the synthesis of peptides and other biologically active molecules.
Properties
IUPAC Name |
2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-7-9-5-3-4-6-10(9)15-11(7)8(2)13-14-12/h3-6,8H,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHFQMXLFIUHLT-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)[C@@H](C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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